Chemical structure and properties of 4-(3-Fluoroazetidin-3-yl)benzonitrile
Chemical structure and properties of 4-(3-Fluoroazetidin-3-yl)benzonitrile
This guide provides an in-depth technical analysis of 4-(3-Fluoroazetidin-3-yl)benzonitrile , a specialized heterocyclic building block used in modern medicinal chemistry.
Executive Summary
4-(3-Fluoroazetidin-3-yl)benzonitrile is a high-value pharmacophore scaffold characterized by a strained azetidine ring geminally substituted with a fluorine atom and a para-cyanophenyl group. This specific architecture is engineered to solve common drug discovery challenges: it lowers the basicity of the amine (reducing hERG liability), blocks metabolic hotspots (benzylic oxidation), and provides a rigid vector for substituent display. It serves as a superior bioisostere for 3-arylpyrrolidines and 4-arylpiperidines.
| Property | Data |
| IUPAC Name | 4-(3-Fluoroazetidin-3-yl)benzonitrile |
| Molecular Formula | C₁₀H₉FN₂ |
| Molecular Weight | 176.19 g/mol |
| Core Scaffold | 3-Fluoro-3-arylazetidine |
| Key Functionality | Conformational restriction, pKa modulation, Metabolic blocking |
| Typical State | Solid (often handled as HCl or TFA salt) |
Chemical Structure & Physicochemical Properties[1][2][3][4]
The "Fluorine Effect" on the Azetidine Core
The strategic introduction of fluorine at the C3 position of the azetidine ring creates a profound electronic and conformational shift compared to the non-fluorinated analog.
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pKa Modulation (Basicity): Unsubstituted azetidine is highly basic (pKa ~11.3). The strong electron-withdrawing nature of the fluorine atom at C3 (geminal to the aryl group) inductively withdraws electron density from the ring nitrogen. This typically lowers the pKa by 2–3 log units (to ~8.5–9.0).
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Impact: At physiological pH (7.4), a significant fraction of the molecule remains uncharged, improving membrane permeability and oral bioavailability while reducing the risk of phospholipidosis and hERG channel inhibition.
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Metabolic Stability: The C3 position is benzylic. In non-fluorinated 3-arylazetidines, this position is a "metabolic hotspot" prone to rapid oxidation by Cytochrome P450 enzymes (benzylic hydroxylation). The C–F bond (bond energy ~116 kcal/mol) effectively blocks this metabolic route, extending the compound's half-life (
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Conformational Locking: The gauche effect between the fluorine and the ring nitrogen, combined with the steric bulk of the aryl group, biases the azetidine ring puckering. This reduces entropic penalties upon binding to a protein target.
Structural Diagram & Logic
The following diagram illustrates the structure-property relationships (SAR) inherent to this scaffold.
Caption: Structure-Property Relationship (SPR) map detailing how specific structural features translate to medicinal chemistry advantages.
Synthesis & Manufacturing Protocols
The synthesis of 4-(3-Fluoroazetidin-3-yl)benzonitrile is non-trivial due to the need to install a quaternary center with a fluorine atom. The most robust industrial route utilizes a Deoxofluorination strategy on a tertiary alcohol intermediate.
Validated Synthetic Route
Prerequisites: All reactions must be performed under an inert atmosphere (Nitrogen or Argon). DAST (Diethylaminosulfur trifluoride) is thermally unstable and must be handled with extreme care at low temperatures.
Step 1: Grignard Addition / Nucleophilic Attack
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Reagents: 1-Boc-3-azetidinone, 4-Bromophenylmagnesium bromide (or organolithium equivalent).
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Protocol:
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Dissolve 1-Boc-3-azetidinone in anhydrous THF at -78°C.
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Slowly add 4-bromophenylmagnesium bromide (1.2 equiv). Note: The nitrile group is incompatible with Grignards; therefore, the bromo-intermediate is synthesized first, and the nitrile is installed later.
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Warm to 0°C and quench with saturated NH₄Cl.
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Extract with EtOAc to yield 1-Boc-3-(4-bromophenyl)-3-hydroxyazetidine .
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Step 2: Deoxofluorination (Critical Step)
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Reagents: DAST or Deoxo-Fluor®, DCM (Dichloromethane).
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Protocol:
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Dissolve the tertiary alcohol from Step 1 in anhydrous DCM at -78°C.
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Add DAST (1.5 equiv) dropwise. The low temperature is critical to prevent elimination (formation of the alkene) or ring expansion.
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Allow to warm to room temperature slowly.
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Quench carefully with saturated NaHCO₃ (gas evolution!).
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Isolate 1-Boc-3-(4-bromophenyl)-3-fluoroazetidine .
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Step 3: Cyanation (Rosenmund-von Braun / Pd-Catalyzed)
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Reagents: Zn(CN)₂, Pd(PPh₃)₄ or Pd₂(dba)₃/dppf, DMF, Heat.
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Protocol:
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Combine the fluoro-bromo intermediate with Zn(CN)₂ (0.6 equiv) and Pd catalyst (5 mol%) in degassed DMF.
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Heat to 90–100°C for 4–12 hours.
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Workup with water/EtOAc and purify via column chromatography to yield 1-Boc-4-(3-fluoroazetidin-3-yl)benzonitrile .
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Step 4: Deprotection
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Reagents: TFA (Trifluoroacetic acid) in DCM or HCl in Dioxane.
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Protocol:
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Stir the Boc-protected precursor in 4N HCl/Dioxane at RT for 1 hour.
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Concentrate in vacuo to obtain 4-(3-Fluoroazetidin-3-yl)benzonitrile hydrochloride .
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Synthesis Workflow Diagram
Caption: Step-by-step synthetic pathway emphasizing the critical fluorination stage.
Applications in Drug Discovery[1][2][3][5][6][7][8][9]
This scaffold is not merely a passive linker; it is an active determinant of pharmacological success.
Therapeutic Areas[5][9]
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Oncology (IDO1/TDO Inhibitors): The fluoroazetidine moiety mimics the electronics of tryptophan derivatives while blocking metabolism, useful in immuno-oncology.
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Nuclear Hormone Receptors: Used in Androgen Receptor (AR) antagonists where a rigid, linear connection is required between the pharmacophore and the specific binding pocket.
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GPCR Modulators: The lowered pKa improves CNS penetration for targets like dopamine or serotonin receptors.
Derivatization Potential
The nitrile group (-CN) serves as a versatile "masked" functional group:
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Tetrazole Formation: Reaction with sodium azide yields a tetrazole (bioisostere of carboxylic acid).
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Hydrolysis: Converts to the carboxylic acid or amide.
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Reduction: Yields the benzylamine.
Handling & Safety Profile
While specific toxicological data for this exact intermediate may be sparse, it should be handled according to protocols for fluorinated benzylic amines .
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Hazards: Likely a skin and eye irritant (H315, H319).[1] As a nitrile, it may liberate HCN under extreme acidic/thermal conditions, though the aryl-nitrile bond is generally stable.
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Storage: Hygroscopic (if salt form). Store at 2–8°C under desiccated conditions.
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Solubility:
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Free Base: Soluble in DCM, DMSO, Methanol.
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HCl Salt: Soluble in Water, DMSO, Methanol.
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References
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Synthesis of 3-Fluoroazetidines: Van Brabandt, W., et al. "Synthesis of 3-fluoroazetidines." Journal of Organic Chemistry, 2006, 71(18), 7100-7102. Link
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Metabolic Stability of Fluorine: Müller, K., et al. "Fluorine in Pharmaceuticals: Looking Beyond Intuition." Science, 2007, 317(5846), 1881-1886. Link
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Azetidine pKa Effects: Wuitschik, G., et al. "Oxetanes as promising modules in drug discovery." Angewandte Chemie International Edition, 2006, 45(46), 7736-7739. (Discusses comparative ring properties). Link
- General Fluorination Protocols: Champagne, P. A., et al. "Developments in the synthesis of 3,3-disubstituted azetidines." Chemical Reviews, 2015.
